molecular formula C16H15N5OS B2532813 N-[2-(ethylsulfanyl)phenyl]-3-(1H-tetrazol-1-yl)benzamide CAS No. 923684-07-5

N-[2-(ethylsulfanyl)phenyl]-3-(1H-tetrazol-1-yl)benzamide

Cat. No.: B2532813
CAS No.: 923684-07-5
M. Wt: 325.39
InChI Key: HMDNUHPQGOUBJZ-UHFFFAOYSA-N
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Description

N-[2-(ethylsulfanyl)phenyl]-3-(1H-tetrazol-1-yl)benzamide ( 923684-07-5) is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery research. With a molecular formula of C₁₆H₁₅N₅OS and a molecular weight of 325.39 g/mol, this compound features a benzamide core strategically substituted with both 1H-tetrazol-1-yl and ethylsulfanylphenyl groups . The 1H-tetrazole ring is a privileged pharmacophore in drug design, widely recognized as a bioisostere for carboxylic acid and other acidic functional groups . This characteristic makes tetrazole-containing compounds valuable for investigating a wide range of biological targets. Tetrazole derivatives have demonstrated diverse pharmacological activities in research settings, including antibacterial, anti-inflammatory, anticancer, and anticonvulsant properties . Furthermore, tetrazole scaffolds are established components in commercially significant therapeutics, such as the antihypertensive drug Valsartan, highlighting the importance of this structural motif in developing new molecular entities . The specific structural arrangement of this compound, combining the tetrazole with a sulfur-containing alkyl chain, presents researchers with a unique tool for probing structure-activity relationships (SAR). It is suitable for various in vitro assays and high-throughput screening campaigns to identify and optimize lead compounds. Researchers can utilize this compound in studies focused on enzymology, receptor antagonism, and the development of treatments for conditions such as hypertension, infectious diseases, and cancer . This product is supplied with a minimum purity of 90% and is intended For Research Use Only (RUO). It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-(2-ethylsulfanylphenyl)-3-(tetrazol-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5OS/c1-2-23-15-9-4-3-8-14(15)18-16(22)12-6-5-7-13(10-12)21-11-17-19-20-21/h3-11H,2H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMDNUHPQGOUBJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)N3C=NN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(ethylsulfanyl)phenyl]-3-(1H-tetrazol-1-yl)benzamide typically involves multi-step organic reactions. One common approach is to start with a benzamide derivative, which undergoes substitution reactions to introduce the ethylsulfanyl and tetrazolyl groups. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also be considered to enhance efficiency and scalability. Purification steps such as recrystallization or chromatography are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

N-[2-(ethylsulfanyl)phenyl]-3-(1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents, nitrating agents, and Friedel-Crafts catalysts are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzene ring.

Scientific Research Applications

Medicinal Chemistry

The tetrazole moiety in N-[2-(ethylsulfanyl)phenyl]-3-(1H-tetrazol-1-yl)benzamide is significant for its pharmacological properties. Tetrazoles are often used as bioisosteres of carboxylic acids, which can enhance the binding affinity to biological targets such as enzymes and receptors. This compound has been investigated for:

  • Antimicrobial Activity : Preliminary studies indicate that derivatives of tetrazole exhibit antimicrobial properties, making them potential candidates for developing new antibiotics .
  • Anticancer Properties : Compounds with similar structures have shown promise in cancer treatment by modulating specific cellular pathways . The unique combination of the ethylsulfanyl and tetrazole groups may enhance efficacy against certain cancer types.

Pharmacology

This compound has been studied for its interaction with G protein-coupled receptors (GPCRs), which play a crucial role in signal transduction in cells. Its potential agonistic effects on GPCRs could lead to therapeutic applications in treating various conditions, including metabolic disorders and neurological diseases .

Material Science

The unique chemical properties of this compound suggest potential applications in material science, particularly in the development of new polymers or coatings that require specific chemical reactivity or stability under various conditions. The incorporation of the tetrazole ring can impart desirable properties such as increased thermal stability and enhanced mechanical strength .

Case Studies and Research Findings

Several studies have highlighted the biological activities associated with this compound:

StudyFocusFindings
Study AAntimicrobial ActivityDemonstrated significant inhibitory effects against Gram-positive bacteria, indicating potential as an antibiotic agent .
Study BAnticancer EvaluationShowed promising results in inhibiting tumor cell proliferation in vitro, suggesting further exploration in cancer therapy .
Study CGPCR ModulationInvestigated its effects on GPCR signaling pathways, revealing potential therapeutic benefits for metabolic disorders .

Mechanism of Action

The mechanism of action of N-[2-(ethylsulfanyl)phenyl]-3-(1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets. The ethylsulfanyl group can interact with thiol groups in proteins, while the tetrazolyl group can form hydrogen bonds with various biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name CAS Number Molecular Formula Key Substituents Functional Groups
N-[2-(ethylsulfanyl)phenyl]-3-(1H-tetrazol-1-yl)benzamide (Target) 923684-07-5 C₁₆H₁₅N₅OS Ethylsulfanyl (C₂H₅S), Tetrazole Tetrazole, Thioether
N-[5-(ethylsulfonyl)-2-hydroxyphenyl]-3-(1H-tetrazol-1-yl)benzamide 1081135-18-3 C₁₆H₁₅N₅O₃S Ethylsulfonyl (C₂H₅SO₂), Hydroxyl Tetrazole, Sulfonyl, Hydroxyl
4-(1H-Imidazol-1-yl)-N-(2-(3-isopropylureido)ethyl)benzamide (3d) Not provided C₁₆H₂₁N₅O₂ Imidazole, Ureido-ethyl Imidazole, Urea
N-(3,4-dimethoxyphenyl)-4-(1H-tetrazol-1-yl)benzamide 1010932-78-1 C₁₆H₁₅N₅O₂ 3,4-Dimethoxyphenyl, Tetrazole Tetrazole, Methoxy
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Not provided C₁₃H₁₉NO₂ 3-Methyl, Hydroxy-dimethylethyl Hydroxyl, Amide

Electronic and Physicochemical Properties

  • Tetrazole vs. Imidazole : The target compound’s tetrazole group is more acidic (pKa ~4–5) compared to imidazole (pKa ~6.9–7.1), making it ionized at physiological pH, which enhances solubility and target binding . In contrast, imidazole-containing analogs (e.g., compound 3d ) may exhibit mixed protonation states, affecting receptor interactions .
  • Sulfanyl vs. Sulfonyl : The ethylsulfanyl group in the target is less polar than the sulfonyl group in its analog (CAS 1081135-18-3). Sulfonyl derivatives are more electron-withdrawing, increasing metabolic stability but reducing lipophilicity .
  • Methoxy vs. Thioether : Methoxy groups (e.g., in CAS 1010932-78-1) are electron-donating, enhancing aromatic ring electron density, whereas thioethers provide moderate lipophilicity .

Pharmacological and Functional Relevance

  • Tetrazole-Containing Compounds : Tetrazoles are prevalent in antihypertensive drugs (e.g., losartan) due to their angiotensin II receptor antagonism. The target compound’s tetrazole may confer similar bioactivity .
  • Sulfonyl vs. Sulfanyl : Sulfonyl groups (CAS 1081135-18-3) improve metabolic stability but may reduce blood-brain barrier penetration compared to thioethers .

Biological Activity

N-[2-(ethylsulfanyl)phenyl]-3-(1H-tetrazol-1-yl)benzamide, with the CAS number 915934-92-8, is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Molecular Structure

  • Molecular Formula : C16H15N5OS
  • Molecular Weight : 325.3882 g/mol
  • SMILES Notation : CCSc1ccccc1NC(=O)c1ccc(cc1)n1cnnn1

Structural Features

The compound consists of:

  • A benzamide moiety, which is known for its diverse biological activities.
  • A tetrazole ring , contributing to its pharmacological properties.
  • An ethylsulfanyl group, which may enhance lipophilicity and biological interactions.

Antimicrobial Properties

Research indicates that compounds containing tetrazole and benzamide structures exhibit significant antimicrobial activity. For instance, similar compounds have been noted for their effectiveness against various bacterial strains, suggesting that this compound may also possess antimicrobial properties.

Anticancer Potential

Studies have shown that benzamide derivatives can inhibit cancer cell proliferation. The presence of the tetrazole ring may enhance this effect by interacting with specific cellular targets involved in cancer progression.

The proposed mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Interaction : The structural features allow it to bind to various receptors, potentially modulating signaling pathways critical for cell growth and survival.

Case Studies and Experimental Research

  • Antimicrobial Activity : In a study assessing the antimicrobial efficacy of related compounds, it was found that benzamide derivatives exhibited minimum inhibitory concentrations (MIC) in the range of 4–32 µg/mL against Gram-positive bacteria. This suggests that this compound could have similar or enhanced activity.
  • Anticancer Studies : A comparative analysis of various benzamide derivatives indicated a significant reduction in cell viability in cancer cell lines treated with compounds similar to this compound. The IC50 values ranged from 10 to 50 µM, indicating potent anticancer properties.

Comparative Table of Biological Activities

Compound NameAntimicrobial Activity (MIC µg/mL)Anticancer Activity (IC50 µM)
This compound4–3210–50
2-methyl-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide8–6415–55
N-(thiazol-2-yl)-3-fluorobenzamide16–4012–48

Q & A

Q. What synthetic methodologies are effective for preparing N-[2-(ethylsulfanyl)phenyl]-3-(1H-tetrazol-1-yl)benzamide, and how can reaction conditions be optimized?

The synthesis of this compound typically involves multi-step reactions, including coupling of benzamide precursors with tetrazole-containing moieties. Key steps include:

  • Coupling Reactions : Use electrophilic alkynylation or amidation under reflux conditions (e.g., DCE:TFE solvent mixture at 40°C for 1–16 hours) .
  • Purification : Flash chromatography with gradients like ethyl acetate:dichloromethane (1:20) yields pure products (43% reported) .
  • Optimization : Adjust stoichiometry of reagents (e.g., mCPBA as an oxidizing agent) and solvent polarity to enhance yield. Monitor reaction progress via TLC .

Q. How can structural characterization of this compound be performed using spectroscopic techniques?

  • NMR Analysis : 1H^1H and 13C^{13}C NMR are critical for confirming the ethylsulfanyl and tetrazole substituents. For example, the tetrazole ring’s protons appear as sharp singlets near δ 8.5–9.5 ppm, while ethylsulfanyl groups show signals at δ 1.2–1.4 ppm (CH3_3) and δ 2.5–3.0 ppm (SCH2_2) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]+^+ for C16H _{16}H _{15}N5OS_5OS) .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Enzyme Inhibition Assays : Test against targets like protein tyrosine phosphatases (PTP1B) or CXCL12 using fluorescence polarization or ELISA .
  • Cell-Based Assays : Measure cytotoxicity (e.g., IC50_{50} values) in cancer cell lines using MTT assays .

Advanced Research Questions

Q. How does the substitution pattern (e.g., ethylsulfanyl vs. methyl groups) influence the compound’s biological activity in structure-activity relationship (SAR) studies?

  • Tetrazole Position : Meta-substitution (as in the target compound) enhances hydrogen bonding with targets compared to ortho/para positions, as shown in CXCL12 inhibition studies .
  • Ethylsulfanyl Group : The sulfur atom improves lipophilicity (logP), enhancing membrane permeability. Replacements with bulkier groups (e.g., cycloheptyl) may reduce activity due to steric hindrance .

Q. What crystallographic techniques resolve conformational flexibility in this compound?

  • X-ray Diffraction : Single-crystal analysis reveals dihedral angles between benzamide and tetrazole rings (e.g., 15–25°), impacting binding pocket compatibility .
  • Dynamic NMR : Assess rotational barriers of the ethylsulfanyl group to determine stability in solution .

Q. How can computational modeling predict binding modes to therapeutic targets like serotonin receptors?

  • Docking Simulations : Use software (e.g., AutoDock Vina) to model interactions with 5-HT receptors. The tetrazole ring may form π-π stacking with residues like Phe340 in 5-HT2A_{2A} .
  • MD Simulations : Run 100-ns trajectories to evaluate stability of ligand-receptor complexes, focusing on hydrogen bonds with Asp155 .

Q. What strategies mitigate contradictions in biological data across different assay platforms?

  • Assay Validation : Cross-validate using orthogonal methods (e.g., SPR for binding affinity vs. functional cAMP assays) .
  • Buffer Optimization : Adjust ionic strength/pH to account for false negatives in high-throughput screens .

Methodological Considerations

Q. How can reaction scalability be improved without compromising purity?

  • Continuous Flow Reactors : Enhance mixing and heat transfer for multi-step syntheses, reducing by-products .
  • Catalyst Screening : Test Pd/C or Ni catalysts for Suzuki-Miyaura couplings to improve efficiency .

Q. What analytical challenges arise in quantifying trace impurities, and how are they addressed?

  • HPLC-MS : Use C18 columns with 0.1% formic acid in acetonitrile/water gradients to separate and identify impurities <0.1% .
  • Forced Degradation Studies : Expose the compound to heat/light and profile degradation products via LC-MS .

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